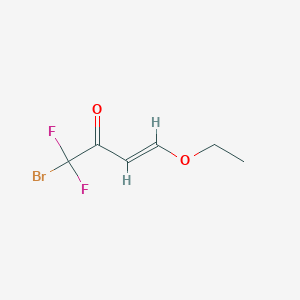

1,1-Difluoro-1-bromo-4-ethoxy-3-butene-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” is an organic compound that serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines .

Synthesis Analysis

The synthesis of “4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” involves a continuous process where raw materials comprising vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride are continuously introduced into a reactor. The product system containing “4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” is obtained from the reaction and is continuously extracted .Molecular Structure Analysis

The linear formula of “4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” is C2H5OCH=CHCOCF3. It has a molecular weight of 168.11 .Chemical Reactions Analysis

“4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” reacts with phenylmagnesium bromide to afford ethoxy group substitution products. It also reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group .Physical And Chemical Properties Analysis

“4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” is a liquid at room temperature. It has a refractive index of 1.406 (lit.), a boiling point of 51-53 °C/12 mmHg (lit.), and a density of 1.18 g/mL at 25 °C (lit.). It should be stored at 2-8°C .Applications De Recherche Scientifique

Synthesis of N-Protected Amino Acids

This compound is utilized in the synthesis of N-protected amino acids, which are crucial intermediates in peptide synthesis. The ethoxy group in the compound can react with amino groups to form protected amino acids, which can then be used to build peptides without reacting with other amino acid units .

Organic Synthesis Intermediates

Due to its reactive bromo and ethoxy groups, 1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one serves as a versatile intermediate in organic synthesis. It can be used to introduce ethoxy and difluoromethyl groups into target molecules, enhancing their chemical properties for further reactions .

Fluorinated Compound Synthesis

The presence of difluoro groups makes it a valuable starting material for the synthesis of fluorinated organic compounds. These compounds have applications in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and bioactivity .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis, such as HPLC and LC-MS, to identify and quantify similar compounds in various samples .

Medicinal Chemistry Research

Researchers in medicinal chemistry may employ this compound in the design and development of new drugs. Its structure allows for the creation of novel molecules with potential therapeutic effects .

Material Science

In material science, the compound’s ability to undergo various chemical reactions makes it suitable for modifying the surface properties of materials or creating new polymeric materials with specific characteristics .

Agricultural Chemistry

The compound can be used to synthesize new agrochemicals, such as pesticides or herbicides. The fluorine atoms in the molecule can contribute to the development of compounds with improved efficacy and selectivity .

Fluoroalkylamines Synthesis

It may be employed in the synthesis of fluoroalkylamines, which are compounds that have applications in the development of pharmaceuticals and agrochemicals due to their unique biological activities .

Mécanisme D'action

Upon heating with triethyl phosphite, “4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” affords a [4+2] cycloaddition product, 2,2,2-triethoxy 2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ5-oxaphospholene, which upon hydrolysis affords a 2-oxo-2-hydroxy-2, 3-dihydro-3-hydroxy 5-trifluoromethyl-1,2λ5-oxaphospholen .

Orientations Futures

The continuous synthesis method for “4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” offers a rapid, simple, and efficient process. The efficiency of the whole synthesis process is greatly increased, product destruction loss is reduced, and hidden safety hazards during batch production are avoided. After scaling up, there is no amplification effect, and safety and a relatively high synthesis efficiency can still be maintained .

Propriétés

IUPAC Name |

(E)-1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrF2O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKFVLQFHXEEEK-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)C(F)(F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)C(F)(F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Difluoro-1-bromo-4-ethoxy-3-butene-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dimethyl-pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2886006.png)

![1-[(2-Methoxyphenyl)methyl]-3-methylurea](/img/structure/B2886007.png)

![(E)-1-[benzyl(2-hydroxyethyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B2886014.png)

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2886015.png)

![1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2886016.png)

![1-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2886017.png)

![N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2886021.png)

![2-[(2-chlorophenyl)methylsulfanylmethyl]-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid](/img/structure/B2886022.png)

![7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid](/img/structure/B2886024.png)